Product packaging for 2-Amino-2-cyanoethanethioamide(Cat. No.:CAS No. 52501-63-0)

2-Amino-2-cyanoethanethioamide

Cat. No.: B3053259
CAS No.: 52501-63-0
M. Wt: 115.16 g/mol
InChI Key: FGPAUJIWHZGCDL-UHFFFAOYSA-N
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Description

Significance as a Chemical Reagent

The significance of 2-Amino-2-cyanoethanethioamide as a chemical reagent stems from its ability to participate in a variety of chemical transformations. The presence of multiple reaction centers allows it to act as a versatile building block in multicomponent reactions, leading to the efficient construction of complex molecular scaffolds. researchgate.net Its methylene (B1212753) group is readily activated for condensation reactions, while the thioamide and cyano groups can participate in cyclization and other functional group transformations.

This reactivity has been harnessed in the synthesis of numerous heterocyclic systems, including thiophenes, thiazoles, and pyridines. researchgate.netorganic-chemistry.orgijpbs.com The resulting compounds often serve as key intermediates for the preparation of more complex molecules with potential biological activities. The ability to generate diverse molecular libraries from a single, readily available starting material makes this compound an invaluable tool for drug discovery and development programs.

Overview of Research Trajectories

The research trajectories involving this compound have been predominantly focused on two interconnected areas: the exploration of its synthetic utility and the investigation of the biological properties of its derivatives. Initially, research centered on understanding its fundamental reactivity and establishing its role in classical organic reactions.

Over time, the focus has shifted towards leveraging its synthetic versatility for the targeted synthesis of novel heterocyclic compounds with potential therapeutic applications. This has led to extensive research into the development of antiviral, antimicrobial, and anticancer agents derived from this compound. tandfonline.commdpi.comresearchgate.net Current research continues to explore new reaction pathways involving this reagent and to expand the scope of its applications in medicinal chemistry, including the design of agents targeting specific biological pathways. mdpi.com

Synthetic Applications in Heterocyclic Chemistry

The unique structural features of this compound make it a cornerstone in the synthesis of a variety of heterocyclic compounds. Its ability to undergo diverse cyclization reactions has been extensively exploited to construct key heterocyclic rings that form the backbone of many biologically active molecules.

Synthesis of Thiophenes

The synthesis of thiophenes, particularly 2-aminothiophenes, represents a significant application of this compound. The Gewald reaction, a multicomponent reaction, is a prominent method for this transformation. wikipedia.org This reaction typically involves the condensation of an α-methylene carbonyl compound, an activated nitrile like this compound, and elemental sulfur in the presence of a base. organic-chemistry.org

The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization to yield highly substituted 2-aminothiophenes. wikipedia.org These compounds are valuable intermediates in the synthesis of various pharmaceuticals and dyes. mdpi.com

Table 1: Examples of Thiophene (B33073) Synthesis using this compound

Starting MaterialsReaction ConditionsProductReference
Ketone, Ethyl cyanoacetate, Elemental sulfurDiethylamineEthyl 2-amino-4-phenylthiophene-3-carboxylate ijpbs.com
Cyanoacetone, 1,4-Dithianyl-2,5-diols, Elemental sulfurModified Gewald reaction3-Acetyl-2-aminothiophenes mdpi.com
Ethyl cyanoacetate, α-Methylene carbonyl compound, Primary/secondary amine, Elemental sulfurTriethylamine (B128534), Water2-Amino-3-carboxamide derivatives of thiophene arkat-usa.org

Synthesis of Thiazoles

This compound is also a key precursor in the synthesis of thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis is a classical method employed for this purpose, which involves the reaction of a thioamide with an α-haloketone. derpharmachemica.com

In this context, this compound can react with various α-halocarbonyl compounds to afford functionalized 2-aminothiazoles. researchgate.net These thiazole derivatives are present in a wide range of biologically active compounds, including antimicrobial and anticancer agents. researchgate.netnih.gov

Table 2: Examples of Thiazole Synthesis using this compound

Starting MaterialsReaction ConditionsProductReference
2-Cyanoethanethioamide, α-HaloketonesHantzsch reaction2-Aminothiazole (B372263) derivatives derpharmachemica.com
2-Cyanoethanethioamide, α-Bromocarbonyl compoundsDMF2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles researchgate.net
2-Cyanoethanethioamide, Chloroacetyl chlorideNot specified[4-(2-Amino-4-methylthiazol-5-yl)thiazol-2-yl]acetonitrile researchgate.net

Synthesis of Pyridines

The synthesis of pyridine (B92270) derivatives, particularly substituted 2-thioxopyridines and their annulated systems, is another significant application of this compound. These syntheses often proceed through a Michael addition of the active methylene group of this compound to an α,β-unsaturated carbonyl compound, followed by cyclization. tandfonline.comnih.gov

The resulting pyridine derivatives can be further functionalized to generate a variety of fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are of great interest in medicinal chemistry. tandfonline.comresearchgate.net

Table 3: Examples of Pyridine Synthesis using this compound

Starting MaterialsReaction ConditionsProductReference
α,β-Unsaturated carbonyl compound, 2-CyanoethanethioamideMethanolic sodium methoxideBis(pyridine-2(1H)-thione) derivative cdnsciencepub.com
Nicotinaldehyde, 2-CyanoethanethioamidePiperidine (B6355638), Ethanol (B145695)6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile tandfonline.com
α,β-Unsaturated ketones, 2-CyanoethanethioamideNot specifiedThioxohydropyridine-3-carbonitriles researchgate.net

Role in the Synthesis of Biologically Active Compounds

The versatility of this compound as a synthetic building block has been extensively capitalized upon in the quest for new therapeutic agents. The heterocyclic scaffolds readily accessible from this reagent are frequently found in molecules exhibiting a broad spectrum of biological activities.

Precursor for Antiviral Agents

Derivatives of this compound have shown promise as precursors for the development of antiviral compounds. For instance, thieno[2,3-b]pyridine (B153569) derivatives synthesized from this reagent have been evaluated for their activity against viruses such as Herpes Simplex Virus type 1 (HSV-1) and Hepatitis A virus (HAV). tandfonline.comresearchgate.net The structural diversity that can be achieved starting from this compound allows for the systematic exploration of structure-activity relationships to optimize antiviral potency.

Precursor for Antimicrobial Agents

The synthesis of novel antimicrobial agents is another significant area where this compound has made a substantial contribution. Thiophene and thiazole derivatives, readily prepared from this reagent, are known to possess antibacterial and antifungal properties. ijpbs.comfabad.org.tr For example, pleuromutilin (B8085454) derivatives incorporating a thiol-functionalized side chain, synthesized using 2-cyanoethanethioamide, have demonstrated potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Precursor for Anticancer Agents

A significant body of research has focused on the use of this compound to synthesize compounds with anticancer activity. The resulting pyridine and thiophene derivatives have been investigated for their potential to inhibit the growth of various cancer cell lines. researchgate.netmdpi.com For example, certain 2-amino-3-cyanopyridine (B104079) derivatives have been shown to exhibit cytotoxic effects and are being explored as potential anticancer agents. researchgate.net The ability to readily modify the substituents on the heterocyclic core allows for the fine-tuning of their biological activity and selectivity towards cancer cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3S B3053259 2-Amino-2-cyanoethanethioamide CAS No. 52501-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-cyanoethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPAUJIWHZGCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377921
Record name 2-amino-2-cyanoethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52501-63-0
Record name 2-amino-2-cyanoethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways Involving 2 Amino 2 Cyanoethanethioamide

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. 2-Amino-2-cyanoethanethioamide, also known as cyanothioacetamide, is an ideal candidate for MCRs due to its multiple reactive centers: a nucleophilic amino group, an active methylene (B1212753) group, and a thiocarbonyl moiety. These features allow it to participate in a variety of condensation and cyclization cascades to build complex molecular architectures.

Condensation Reactions with Carbonyl Compounds and Amines

This compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, often in the presence of an amine or a base catalyst. These reactions typically initiate with a Knoevenagel condensation followed by a series of intramolecular cyclizations or further intermolecular reactions to yield a range of heterocyclic products.

Synthesis of Pyrimido[4,3-b]Current time information in Bangalore, IN.lookchem.comnih.govthiadiazines

The synthesis of Pyrimido[4,3-b] Current time information in Bangalore, IN.lookchem.comnih.govthiadiazines specifically from this compound through multicomponent strategies is not documented in the reviewed scientific literature. However, related isomers such as pyrimido[4,3-b] Current time information in Bangalore, IN.nih.govwikipedia.orgthiadiazines have been synthesized using derivatives of this compound. This is achieved through the recyclization of N-methylmorpholinium 6-hydroxy-1,4,5,6-tetrahydropyridine-2-thiolates under aminomethylation conditions with formaldehyde (B43269) and primary amines. lookchem.com

Synthesis of Pyridine (B92270) Derivatives

The synthesis of highly functionalized pyridine derivatives represents a significant application of this compound in MCRs. A common route involves the condensation of α,β-unsaturated ketones (chalcones) with this compound in the presence of a base catalyst like piperidine (B6355638) or triethylamine (B128534). cu.edu.egresearchgate.net This reaction proceeds via a Michael addition of the active methylene group of the thioamide to the chalcone, followed by cyclization and subsequent oxidation/aromatization to yield 4,6-disubstituted-2-thioxo-1,2-dihydropyridine-3-carbonitriles. cu.edu.egresearchgate.net

The general reaction scheme is as follows: An aromatic aldehyde is first condensed with a ketone (e.g., acetophenone) to form a chalcone. This intermediate then reacts with this compound. cu.edu.eg

Reactant 1Reactant 2CatalystProductRef.
ChalconeThis compoundPiperidine4,6-Diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitrile cu.edu.eg
BenzylideneacetoneThis compoundTriethylamine4-Methyl-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile researchgate.net
Synthesis of Thienopyridine Derivatives

Thieno[2,3-b]pyridines, a class of compounds with significant pharmacological interest, can be efficiently synthesized using this compound as a key precursor. cu.edu.eg The strategy often involves a two-step, one-pot procedure. First, a 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative is synthesized as described in the previous section. This intermediate is then subjected to an S-alkylation reaction with an α-halocarbonyl compound (e.g., α-bromo ketones), followed by an intramolecular cyclization. cu.edu.egresearchgate.net

This Thorpe-Ziegler type of cyclization occurs when the S-alkylated intermediate is treated with a base. The active methylene group generated attacks the adjacent cyano group, leading to the formation of the fused thiophene (B33073) ring. cu.edu.eg Multicomponent condensation of acetylacetones, this compound, and alkylating agents has also been shown to produce substituted thieno[2,3-b]pyridines directly. researchgate.net

Pyridine PrecursorReagentConditionsProductRef.
4-(Thiophen-2-yl)-6-(p-tolyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile2-Bromo-1-phenylethanoneNaOEt, EtOH, 80°C2-Benzoyl-3-amino-4-(thiophen-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine cu.edu.eg
4,6-Diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitrileEthyl chloroacetate (B1199739)BaseEthyl 3-amino-4,6-diaryl-2-oxothieno[2,3-b]pyridine-2-carboxylate researchgate.net
Formation of Morpholinium 1,4-Dihydropyridine-2-thiolates

A notable multicomponent reaction involving this compound leads to the formation of morpholinium 1,4-dihydropyridine-2-thiolate salts. These stable, crystalline compounds are synthesized through the condensation of an aromatic aldehyde, this compound, and an enamine of a 1,3-dicarbonyl compound in the presence of morpholine (B109124). lookchem.com

Alternatively, a sequential reaction can be employed where an aromatic aldehyde, this compound, and a malononitrile (B47326) dimer react in the presence of N-methylmorpholine. nih.gov This reaction proceeds through the initial formation of an arylidenecyanothioamide, followed by a Michael addition of the malononitrile dimer anion and subsequent cyclocondensation with the elimination of hydrogen sulfide (B99878) to yield the target N-methylmorpholinium 1,4-dihydropyridine-2-thiolate salt. nih.gov These thiolate salts are valuable intermediates for the synthesis of other heterocyclic systems. researchgate.net

Mannich-Type Reactions and Cyclization

The Mannich reaction is a three-component aminoalkylation that involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. wikipedia.orgbyjus.com Derivatives of this compound, particularly the 1,4-dihydropyridine-2-thiolate salts, serve as substrates for elegant Mannich-type reactions that result in complex, fused heterocyclic structures. lookchem.comnih.gov

For instance, the aminomethylation of N-methylmorpholinium 1,4-dihydropyridine-2-thiolates with formaldehyde and primary amines does not result in a simple Mannich base but instead initiates a recyclization cascade. This reaction leads to the formation of tricyclic systems like 3,7-disubstituted 8-aryl-3,4,7,8-tetrahydro-2H,6H-pyrimido[4,3-b] Current time information in Bangalore, IN.nih.govwikipedia.orgthiadiazine-9-carbonitriles. lookchem.com

In a similar fashion, when N-methylmorpholinium 2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile salt is treated under Mannich conditions with primary amines and an excess of formaldehyde, a cyclization occurs to form substituted 2-alkylamino-4-(dicyanomethylene)-3,7-diazabicyclo[3.3.1]non-2-ene-1,5-dicarbonitriles. nih.gov These reactions highlight the utility of this compound-derived scaffolds in constructing novel polycyclic frameworks via a Mannich reaction followed by an intramolecular cyclization.

Starting MaterialReagentsProductRef.
N-Methylmorpholinium 4-aryl-6-hydroxy-tetrahydropyridine-2-thiolateFormaldehyde, Primary Amine3,7-Disubstituted 8-aryl-tetrahydro-pyrimido[4,3-b] Current time information in Bangalore, IN.nih.govwikipedia.orgthiadiazine lookchem.com
N-Methylmorpholinium 2-amino-4-(2-chlorophenyl)-dihydropyridine saltFormaldehyde, Primary Amine2-Alkylamino-4-(dicyanomethylene)-3,7-diazabicyclo[3.3.1]non-2-ene nih.gov
Recyclization of Michael Adducts

The chemical reactivity of this compound, also known as cyanothioacetamide, allows it to serve as a crucial component in multicomponent reactions that proceed via the formation and subsequent recyclization of Michael adducts. lookchem.comresearchgate.net These reactions typically involve the initial addition of a nucleophile to an α,β-unsaturated carbonyl or cyano compound, creating a Michael adduct intermediate which then undergoes an intramolecular cyclization and rearrangement to form a stable heterocyclic product.

One notable pathway involves the three-component condensation of aromatic aldehydes, cyanothioacetamide, and a suitable ketone, such as 4,4,4-trifluoro-1-phenylbutane-1,3-dione. researchgate.net In this process, Michael adducts are formed as intermediates, which subsequently undergo acyl cleavage and cyclization to yield 4-Aryl-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles. researchgate.net Similarly, cyanothioacetamide can react with 2-chlorobenzaldehyde (B119727) and a malononitrile dimer. This sequence is initiated by the formation of an intermediate, 3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide, to which the malononitrile dimer anion adds in a Michael-type reaction. The resulting adduct then undergoes cyclocondensation with the elimination of a hydrogen sulfide molecule to afford a substituted 1,4-dihydropyridine (B1200194) salt. researchgate.net

Formation of Pyrimido[4,3-b]lookchem.comCurrent time information in Bangalore, IN.chemhelpasap.comthiadiazine-9-carbonitriles

The recyclization of stable cyclic Michael adducts provides a pathway to complex heterocyclic systems like the pyrimido[4,3-b] lookchem.comCurrent time information in Bangalore, IN.chemhelpasap.comthiadiazines. lookchem.com This synthesis is an example of the utility of cyanothioacetamide in generating precursors for more elaborate structures. The process can involve the reaction of 5-substituted N-methylmorpholinium 4-aryl-6-R-3-cyano-6-hydroxy-1,4,5,6-tetrahydro-pyridine-2-thiolates with primary amines and formaldehyde in ethanol (B145695). lookchem.com This reaction, conducted under aminomethylation conditions, leads to the formation of 3,7-disubstituted 8-aryl-3,4,7,8-tetrahydro-2H,6H-pyrimido[4,3-b] lookchem.comCurrent time information in Bangalore, IN.chemhelpasap.comthiadiazine-9-carbonitriles, although yields are reported to be in the range of 5-28%. lookchem.com The initial pyridine-2-thiolate (B1254107) adducts are derived from multicomponent reactions involving cyanothioacetamide, highlighting its foundational role in accessing these complex scaffolds. lookchem.com

Cyclocondensation Reactions

Cyclocondensation reactions are fundamental in heterocyclic synthesis, where two or more functional groups react to form a ring. This compound is an effective substrate for such transformations due to the presence of its reactive amino, cyano, and thioamide functionalities.

Formation of Pyrazole (B372694) Ring Systems

The synthesis of pyrazole derivatives from this compound can be achieved through its reaction with hydrazine (B178648). beilstein-journals.org Research has shown that when 2-cyanothioacetamides react with hydrazine hydrate (B1144303) in ethanol, a cyclocondensation occurs involving both the thioamide and cyano groups. beilstein-journals.org This process proceeds via a presumed sequential attack by the nucleophilic nitrogen atoms of hydrazine on the electrophilic carbon atoms of the cyano and thioamide groups of the substrate. The reaction culminates in the elimination of hydrogen sulfide and the formation of 3,5-diaminopyrazoles. beilstein-journals.org This direct cyclization provides a straightforward route to aminopyrazole derivatives, which are valuable scaffolds in medicinal and agricultural chemistry. beilstein-journals.org

Interestingly, the reaction pathway can be altered by modifying the cyanothioacetamide starting material. For instance, in derivatives like 2-cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamides, the reaction with hydrazine proceeds with the participation of the cyano and enamine groups, while the thiocarbamoyl group remains intact, leading to the formation of 4-thiocarbamoylpyrazoles. beilstein-journals.org This demonstrates that the reactivity of the enamine group towards hydrazine is higher than that of the thioamide group in these specific substrates. beilstein-journals.org

Hantzsch Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring, which involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comderpharmachemica.com this compound (cyanothioacetamide) is an excellent thioamide component in this reaction, providing a direct route to 2-cyanomethylthiazoles (thiazol-2-ylacetonitriles). researchgate.net These products are valuable intermediates for further functionalization. researchgate.net

The reaction mechanism begins with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. chemhelpasap.com Subsequent dehydration leads to the formation of the aromatic thiazole ring. The Hantzsch synthesis using cyanothioacetamide and various α-haloketones has been extensively studied for preparing a wide range of functionalized thiazoles, including polycyclic and fused systems. researchgate.net

Table 1: Examples of Hantzsch Thiazole Synthesis using Thioamides and α-Haloketones.
Thioamide Componentα-Haloketone ComponentProductReference
Thiourea2-Bromoacetophenone2-Amino-4-phenylthiazole chemhelpasap.com
CyanothioacetamidePhenacyl Bromides2-Cyanomethylthiazoles researchgate.net
(E)-2-(Benzo[d]thiazol-2(3H)-ylidene)-2-cyanoethanethioamideα-Bromocarbonyl compounds2-[(E)-(Benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles scispace.com
(E)-2-Cyano-2-(thiazolidin-2-ylidene)ethanethioamideEthyl bromopyruvateEthyl 2-[(E)-cyano(thiazolidin-2-ylidene)methyl]thiazole-4-carboxylate researchgate.net

Reactions with Unsaturated Ketones and Related Systems

The reaction of this compound with α,β-unsaturated ketones is a powerful method for synthesizing various nitrogen- and sulfur-containing heterocycles, including derivatives of hexahydroquinoline.

Synthesis of Hexahydroquinoline Derivatives

A direct synthesis of a hexahydroquinoline derivative involves the reaction of an α,β-unsaturated ketone with this compound. researchgate.net In a specific example, 2,6-Bis(furan-2-ylmethylidene)cyclohexanone reacts with 2-cyanoethanethioamide to produce 4-(furan-2-yl)-8-(furan-2-ylmethylidene)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. researchgate.net This transformation demonstrates the utility of cyanothioacetamide in building the core quinoline (B57606) structure through a cascade of reactions, likely initiated by a Michael addition followed by cyclization and dehydration. The synthetic potential of the resulting hexahydroquinoline can be further explored through reactions with various active-hydrogen containing compounds to synthesize fused heterocyclic systems like tetrahydrothieno[2,3-b]quinolines. researchgate.net

Table 2: Synthesis of a Hexahydroquinoline Derivative.
Unsaturated KetoneReagentProductReference
2,6-Bis(furan-2-ylmethylidene)cyclohexanone2-Cyanoethanethioamide4-(Furan-2-yl)-8-(furan-2-ylmethylidene)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile researchgate.net

Three-Component Condensations

The three-component synthesis of 2-amino-2-chromenes is a well-established method in organic chemistry, typically involving the reaction of a salicylaldehyde (B1680747) derivative, a compound with an active methylene group, and a base catalyst. nih.govsharif.edu The most common active methylene compound used in this reaction is malononitrile. nih.govsharif.edubohrium.comnih.gov

A thorough review of the scientific literature indicates that while this compound is a versatile reagent in other multicomponent reactions, its use as the active methylene component in the three-component synthesis of 2-amino-2-chromenes is not a reported or established synthetic pathway. nih.govsharif.edubohrium.comnih.govarkat-usa.org The reaction consistently utilizes malononitrile to provide the nitrile and the second carbon atom of the resulting chromene ring.

Specific Coupling and Substitution Reactions

Diazonium Salt Coupling Reactions

The amino group of this compound is, in principle, susceptible to diazotization. This process involves the reaction of a primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orglkouniv.ac.inmasterorganicchemistry.com These diazonium salts can then undergo coupling reactions with activated aromatic compounds to form azo compounds. chemguide.co.uklibretexts.orglibretexts.org

However, the diazotization of primary aliphatic amines is often synthetically challenging because the resulting aliphatic diazonium salts are highly unstable and tend to decompose rapidly, leading to a mixture of products. organic-chemistry.orglkouniv.ac.innih.govlibretexts.org While recent advancements have allowed for more controlled diazotization of certain aliphatic amines, there is no specific literature detailing the successful diazotization of this compound and its subsequent coupling reactions. A review of synthetic methods suggests that the active methylene group of cyanothioacetamide can react with diazonium salts, but this represents a different reaction pathway where the cyanothioacetamide acts as the coupling partner rather than the source of the diazonium ion. researchgate.net

Reactions with Halogen-Containing Reagents

The thioamide group in this compound and its derivatives is a key site for reactions with halogen-containing reagents, primarily through S-alkylation. tandfonline.comlgpu.org This reaction is a facile method for introducing various alkyl groups onto the sulfur atom, which can then be used for further synthetic transformations.

For instance, in multicomponent reactions where this compound is a starting material, the intermediate thione or thiol can be alkylated in situ with alkyl halides. lgpu.org One study demonstrated the multicomponent condensation of cyclohexanones, 2-cyanoethanethioamide, and various alkyl halides to produce 3-(alkylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles. lgpu.org Similarly, bis(pyridine-2(1H)-thione) derivatives, synthesized from this compound, can be directly alkylated at the sulfur atom using reagents like iodomethane (B122720) or benzyl (B1604629) chloride. tandfonline.com While direct N-alkylation of the amino group is theoretically possible, it is often complicated by issues of over-alkylation and lower yields, making S-alkylation the more synthetically useful pathway. researchgate.netpsu.edunih.govnih.govbeilstein-journals.orgcsic.es

Table 2: S-Alkylation Reactions with Halogen-Containing Reagents

Starting Material/IntermediateHalogen-Containing ReagentProduct TypeReference
3-Sulfanylisoquinoline intermediateAlkyl halides (e.g., 1,2-dibromoethane)3-(Alkylsulfanyl)tetrahydroisoquinoline lgpu.org
Bis(pyridine-2(1H)-thione) derivativeIodomethane, Benzyl chlorideBis(2-S-alkylpyridine) tandfonline.com
Cysteine-containing peptidesThianthenium salts (alkyl source)S-alkylated cysteine peptides rsc.org
2-Azidobenzenesulfonamide5-Bromopent-1-eneN-pentenyl sulfonamide nih.gov

Reaction Conditions and Catalytic Systems

The reactivity of this compound is significantly influenced by the reaction conditions, including the choice of solvent and the presence of catalysts. These factors can direct the reaction towards specific products and improve reaction efficiency.

Solvent Effects on Reaction Outcomes

The solvent plays a crucial role in the reactions of this compound, affecting both reaction rates and product selectivity. The polarity of the solvent can influence the solubility of reactants and the stability of intermediates and transition states. For instance, in the synthesis of hetarylazo dyes using 2-aminothiophenes derived from cyanothioacetamide, the choice of solvent was found to affect the visible absorption spectra of the resulting dyes. researchgate.net

In some cases, the solvent can also participate in the reaction. For example, the use of an alkoxide/alcohol system can completely alter the course of a reaction involving 2-cyanothioacetamide (B47340) by changing one of the reaction centers. The effect of different solvents on the electronic absorption spectra of aminopyridine Schiff bases, which can be related to the reactivity of the amino group, has also been studied, highlighting the influence of solvent polarity. unilag.edu.ng

Furthermore, direct air capture of CO2 using aqueous amine-based solvents has shown that the solvent environment, particularly at interfaces, can significantly impact reaction kinetics. nih.gov While not directly involving this compound, this research underscores the fundamental importance of solvent effects in reactions involving amino groups.

SolventReaction TypeObservationReference
EthanolSynthesis of thiazole derivativesUsed as a refluxing medium. researchcommons.org
EthanolSynthesis of bis-heterocyclic compoundsUsed as a solvent with TEA as a catalyst. d-nb.info d-nb.info
MethanolSynthesis of 2-Amino-2-cyanoacetamideUsed as a solvent with ammonia. chemicalbook.com chemicalbook.com
TolueneSynthesis of Aminopyridine Schiff BasesUsed under Dean-Stark conditions to remove water. unilag.edu.ng unilag.edu.ng
DichloromethanePreparation of oxamic acidsUsed as a solvent in the initial reaction step. rsc.org rsc.org

Role of Acidic and Basic Catalysts

Both acidic and basic catalysts are instrumental in promoting reactions involving this compound and its derivatives.

Metal-based catalysts, including Lewis acids like zinc chloride, are employed in various organic transformations. While specific examples of zinc chloride catalysis with this compound are not prevalent in the provided search results, the broader context of metal catalysis is highly relevant. For instance, metal-organic frameworks (MOFs) and other metal complexes have been used to catalyze reactions such as the Knoevenagel condensation, which involves activated methylene compounds similar in reactivity to the methylene group in cyanothioacetamide. rsc.orgmdpi.com

A variety of metal complexes, including those of copper, cobalt, nickel, and manganese, have been synthesized and used as catalysts in reactions like the Henry reaction. ias.ac.in Furthermore, a novel base-metal multifunctional nanomagnetic catalyst has been developed for the synthesis of 2-amino-3-cyano-4H-chromenes, a reaction that can involve intermediates derived from cyanothioacetamide. nih.gov Palladium-based catalysts have also been developed for cyanation reactions. nih.gov

CatalystReaction TypeKey FeaturesReference
(γ-Fe2O3-Im-Py)2WO4Tandem oxidation-cyclizationMultifunctional, heterogeneous, magnetic, and reusable. nih.gov nih.gov
Pd@magnetic amine-Functionalized UiO-66-NH2Cyanation and O-arylationHeterogeneous, efficient under mild conditions. nih.gov nih.gov
Copper, Cobalt, Nickel, Manganese complexesHenry reactionGood catalytic effects observed. ias.ac.in ias.ac.in

Ionic liquids (ILs) are increasingly used as both solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity/basicity. univ-amu.frfrontiersin.orgmdpi.com In the context of reactions involving functionalities present in this compound, ILs have been shown to be effective. For instance, some ILs can catalyze Michael addition reactions. univ-amu.fr The catalytic activity can be highly dependent on the specific structure of the ionic liquid. univ-amu.fr Bifunctionalized ionic liquids have been developed to activate both CO2 and aminobenzonitriles. frontiersin.org The use of ionic liquids in conjunction with enzyme catalysis is also an area of active research. nih.gov

Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability. frontiersin.orgkaust.edu.sa Mesoporous silicas, such as MCM-41, have been used as supports for catalytic species. beilstein-journals.org For example, an NHC–Cu(I) complex was anchored on mesoporous silica (B1680970) MCM-41 to create a heterogeneous catalyst for hydrosilylation and cycloaddition reactions. beilstein-journals.org

Metal-organic frameworks (MOFs) are another important class of heterogeneous catalysts. nih.gov Amino-tagged MOFs have been investigated as catalysts for Knoevenagel condensation reactions. rsc.org The catalytic activity of these materials can be tuned by post-synthetic modification. rsc.org Natural materials, such as waste snail shells which are rich in CaO, have also been employed as heterogeneous base catalysts for the synthesis of functionalized 2-amino-4H-chromenes. oiccpress.com Ilmenite (FeTiO3) has been used as a magnetic heterogeneous catalyst for the synthesis of 2-amino-4H-chromene derivatives under microwave irradiation. ajgreenchem.com

CatalystSupport/TypeReaction TypeKey Features
NHC–Cu(I) complexMesoporous silica MCM-41Hydrosilylation, CycloadditionHeterogeneous, reusable. beilstein-journals.org
Amino-tagged MOFsZirconium, ChromiumKnoevenagel condensation, Henry reactionHighly reactive and recyclable. rsc.org
Waste snail shell derived catalystNatural CaOSynthesis of 2-amino-4H-chromenesEconomical, environmentally benign. oiccpress.com
Ilmenite (FeTiO3)MagneticSynthesis of 2-amino-4H-chromenesEfficient, easily separable. ajgreenchem.com

Organic bases are commonly used as catalysts in reactions involving this compound and related compounds. Triethylamine (TEA) is frequently used as a base in reactions such as the synthesis of bis-heterocyclic compounds. d-nb.infonih.gov Morpholine, another organic base, has been used in the sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer. researchgate.net Piperidine has also been employed as a catalyst in condensation reactions. researchcommons.org

These bases can act as proton acceptors, facilitating the formation of nucleophilic species from active methylene compounds like cyanothioacetamide. The choice of base can influence the reaction pathway and product distribution.

Influence of Temperature and Pressure

In the synthesis and subsequent reactions of this compound, both temperature and pressure serve as critical parameters that can dictate reaction rates, product distribution, and equilibrium positions. The strategic manipulation of these conditions is essential for controlling reaction pathways and achieving desired chemical transformations.

Influence of Temperature

Temperature is a fundamental factor in chemical reactions involving this compound, primarily by influencing the kinetic and thermodynamic control of reaction pathways. wikipedia.orgdalalinstitute.com In a scenario where multiple products can be formed, temperature determines whether the outcome is governed by the rate of reaction (kinetic control) or the stability of the products (thermodynamic control). libretexts.org

Kinetic vs. Thermodynamic Product Distribution

Generally, reactions conducted at lower temperatures are under kinetic control. This means the major product will be the one that is formed fastest, as it has the lowest activation energy, even if it is not the most stable compound. libretexts.org The reactions are often irreversible under these conditions because the molecules lack sufficient energy to overcome the reverse activation barrier. libretexts.org

Conversely, higher temperatures can provide the necessary energy for reactions to become reversible, allowing the system to reach equilibrium. youtube.com Under these conditions of thermodynamic control, the most stable product will be the predominant one, regardless of its rate of formation. wikipedia.orglibretexts.org The position of this equilibrium is also temperature-dependent, as described by Le Châtelier's Principle; for an exothermic reaction, increasing the temperature will shift the equilibrium towards the reactants, while for an endothermic reaction, it will shift it towards the products. chemguide.co.ukuci.edu

Research Findings on Temperature Effects

Detailed research into the reactivity of this compound (also known as cyanothioacetamide) and its derivatives illustrates the profound impact of temperature. A notable example is the Knoevenagel condensation of this compound with various aldehydes, which yields 3-aryl-2-cyanothioacrylamides. These products can subsequently undergo a reversible hetero-Diels-Alder (HDA) reaction to form dimeric or oligomeric species. tandfonline.comtandfonline.com

The equilibrium between the monomeric 3-aryl-2-cyanothioacrylamide and its dimeric form is highly sensitive to temperature. tandfonline.comtandfonline.com For instance, in one study, a kinetic analysis at 50 °C showed that the equilibrium could be reached in approximately 5 hours, with the monomer-to-dimer ratio shifting significantly in favor of the monomer as the reaction proceeded. tandfonline.com This reversibility is a hallmark of thermodynamic control, where temperature can be used to shift the equilibrium and favor either the monomer or the dimer/oligomer. tandfonline.com

Synthetic procedures involving this compound often specify precise temperature ranges to optimize yields and selectivity. Reactions are conducted at temperatures ranging from room temperature to reflux, depending on the desired outcome. For example, the synthesis of 2-(4-(4-chlorophenyl)thiazol-2-yl)acetonitrile involves reacting 2-cyanoethanethioamide with 2-bromo-1-(4-chlorophenyl)ethanone in ethanol at reflux temperature for over 15 hours. nih.gov In contrast, other preparations may require cooling to 0 °C to facilitate the precipitation of the product. nih.gov

The following table summarizes various reaction conditions reported in the literature, highlighting the role of temperature in syntheses starting from or involving this compound.

Interactive Data Table: Temperature Influence on Reactions of this compound

Reactant 1 Reactant 2 Temperature (°C) Time Product Yield (%) Ref.
2-Cyanoethanethioamide Benzaldehyde 50 30 min 2-Cyano-3-phenylprop-2-enethioamide 16 tandfonline.com
2-Cyanoethanethioamide 4-Hydroxybenzaldehyde 45 30 min 2-Cyano-3-(4-hydroxyphenyl)prop-2-enethioamide 10 tandfonline.comtandfonline.com
2-Cyanoethanethioamide 3-(11-Hydroxyundecyloxy)benzaldehyde 45 45 min 2-Cyano-3-[3-(11-hydroxyundecyloxy)phenyl]prop-2-enethioamide 46 tandfonline.com
2-Cyanoethanethioamide 2-Bromo-1-(4-chlorophenyl)ethanone Reflux in Ethanol 15.5 h 2-(4-(4-Chlorophenyl)thiazol-2-yl)acetonitrile N/A nih.gov
2-Cyano-N,N-dimethylethanethioamide 3-Bromo-4-fluorobenzaldehyde 50 Overnight 3-(3-Bromo-4-fluorophenyl)-2-cyano-N,N-dimethylprop-2-enethioamide 37 tandfonline.com
(E)-2-Cyano-2-(thiazolidin-2-ylidene)ethanethioamide Ethyl bromopyruvate Room Temp. 2 h Ethyl 2-((E)-cyano(thiazolidin-2-ylidene)methyl)thiazole-4-carboxylate 71 researchgate.net
(E)-2-Cyano-2-(thiazolidin-2-ylidene)ethanethioamide Phenacyl bromide Room Temp. 2 h 2-((E)-Cyano(thiazolidin-2-ylidene)methyl)-4-phenylthiazole 79 researchgate.net

Influence of Pressure

The effect of pressure on the synthetic methodologies and reaction pathways involving this compound is not extensively documented in dedicated research studies. However, the influence of pressure on chemical reactions can be understood through fundamental chemical principles, such as Le Châtelier's Principle. chemguide.co.uklibretexts.org

According to this principle, if a change in pressure is applied to a system at equilibrium, the equilibrium will shift to counteract the change. libretexts.org Specifically, increasing the pressure on a reaction involving gaseous components will favor the side of the reaction that has fewer moles of gas. libretexts.org Conversely, decreasing the pressure will favor the side with more moles of gas. For reactions occurring entirely in the liquid or solid phase, the effect of pressure is generally minimal unless extremely high pressures are applied.

While high-pressure synthesis is a technique used to produce novel materials and metastable phases by increasing density and coordination numbers, specific applications of this method to the reactions of this compound are not found in the surveyed literature. arxiv.orgmuni.cz Therefore, any prediction of pressure effects on its reactivity would be based on the stoichiometry of gaseous reactants or products in a given transformation. For a reaction where there is no net change in the number of moles of gas, pressure would be expected to have little to no effect on the position of the equilibrium. chemguide.co.uk

Chemical Reactivity and Mechanistic Studies

Analysis of Reactive Centers

2-Cyanothioacetamide (B47340) is a versatile organic compound featuring multiple reactive centers that contribute to its rich chemistry. The molecule's structure, NC-CH₂-C(=S)NH₂, contains three key functional groups: a cyano group (-C≡N), a thioamide group (-C(=S)NH₂), and a central methylene (B1212753) group (-CH₂-).

The primary focus of its reactivity lies in the active methylene group . The protons on this carbon are significantly acidic due to the powerful electron-withdrawing effects of the adjacent cyano and thioamide groups. These groups stabilize the resulting conjugate base, a carbanion, through resonance and inductive effects. The delocalization of the negative charge onto the nitrogen atom of the cyano group and the sulfur atom of the thioamide group makes the formation of this carbanion favorable in the presence of a base. This stabilized carbanion is a potent carbon nucleophile, readily participating in a wide array of carbon-carbon bond-forming reactions.

Other reactive sites include the nucleophilic nitrogen and sulfur atoms of the thioamide group and the electrophilic carbon of the cyano group, which can participate in cyclization and addition reactions. However, the nucleophilic character of the methylene group is central to many of its most important synthetic applications.

The enhanced acidity of the methylene protons allows 2-cyanothioacetamide to act as a key building block in syntheses initiated by base-catalyzed deprotonation. The resulting carbanion serves as the primary nucleophile in reactions ranging from classical condensations to complex heterocyclic syntheses.

While the classical Thorpe reaction involves the self-condensation of aliphatic nitriles, 2-cyanothioacetamide more commonly participates in related mixed-condensation reactions, such as the Guareschi-Thorpe reaction. researchgate.net In this synthesis, the methylene group of 2-cyanothioacetamide acts as the nucleophile in a condensation with 1,3-dicarbonyl compounds to form substituted 3-cyano-pyridine-2(1H)-thiones.

The mechanism is initiated by the deprotonation of the active methylene group of 2-cyanothioacetamide by a base, such as triethylamine (B128534) or morpholine (B109124). The resulting carbanion then attacks one of the carbonyl carbons of the 1,3-diketone. A subsequent series of intramolecular condensation and dehydration steps leads to the formation of the stable pyridine (B92270) ring. Studies have shown that the reaction with unsymmetrical diketones, like 2-acetylcyclopentanone (B155173) and 2-acetylcyclohexanone, can lead to a mixture of regioisomers, although one isomer often predominates. researchgate.net

Table 1: Guareschi-Thorpe Reaction of 2-Cyanothioacetamide with 1,3-Diketones This table is interactive and can be sorted by clicking on the headers.

1,3-Diketone Base Product(s) Reference
2-Acetylcyclopentanone Triethylamine Mixture of 3-cyano-4-methyl-5,6-trimethylenepyridine-2(1H)-thione and 3-cyano-6-methyl-4,5-trimethylenepyridine-2(1H)-thione researchgate.net

The active methylene group of 2-cyanothioacetamide readily reacts with aryl diazonium salts in a process known as the Japp-Klingemann reaction. wikipedia.orgsynarchive.comorganicreactions.org This reaction is a reliable method for synthesizing arylhydrazones, which are valuable intermediates for building various heterocyclic systems, such as indoles and pyrazoles.

The mechanism involves the initial deprotonation of the methylene group to form the nucleophilic carbanion. This carbanion then attacks the terminal nitrogen of the electrophilic diazonium salt to form an unstable azo intermediate. wikipedia.orgwikipedia.org Under the reaction conditions, this intermediate undergoes cleavage of the thioamide group, followed by protonation, to yield the thermodynamically stable arylhydrazone derivative. The reaction effectively couples the aryl group from the diazonium salt to the active methylene carbon, displacing the thioamide moiety.

Table 2: Japp-Klingemann Reaction of 2-Cyanothioacetamide with Aryl Diazonium Salts This table is interactive and can be sorted by clicking on the headers.

Aryl Diazonium Salt Reaction Conditions Product
Benzenediazonium chloride Aqueous basic solution, 0-5 °C 2-Cyano-2-(phenylhydrazono)ethanethioamide intermediate, leading to cleavage products
4-Chlorobenzenediazonium chloride Aqueous sodium acetate (B1210297) buffer 2-Cyano-2-((4-chlorophenyl)hydrazono)ethanethioamide intermediate, leading to cleavage products

The reaction of 2-cyanothioacetamide with azides, particularly sulfonyl azides, demonstrates a remarkable example of tunable reactivity where the methylene group plays a crucial, yet pathway-dependent, role. nih.gov The reaction outcome can be selectively directed toward the synthesis of either 1,2,3-thiadiazoles or 1,2,3-triazoles by controlling the solvent and base system.

Pathway 1 (Aprotic Conditions): In the presence of a base like DBU in an aprotic solvent (e.g., acetonitrile), the reaction proceeds via a diazo-transfer mechanism. The carbanion formed at the methylene group attacks the sulfonyl azide, leading to a diazo intermediate. This intermediate undergoes a subsequent intramolecular 1,5-electrocyclization involving the sulfur atom of the thioamide group, yielding 5-amino-4-cyano-1,2,3-thiadiazoles. nih.gov

Pathway 2 (Protic/Alkoxide Conditions): When the reaction is conducted in an alcohol solvent with a corresponding alkoxide base (e.g., NaOEt in EtOH), the reaction pathway switches completely. Instead of the methylene group, the reaction involves the cyano group and the thioamide nitrogen. This leads to the formation of 5-sulfonamido-1,2,3-triazole-4-carbothioamide salts as the exclusive products. nih.gov This switch highlights the competitive nature of the reactive sites within the molecule under different conditions.

Table 3: Switchable Reaction of 2-Cyanothioacetamide with Tosyl Azide This table is interactive and can be sorted by clicking on the headers.

Base / Solvent Predominant Product Type Mechanism Notes Reference
DBU / Acetonitrile (B52724) 5-Amino-4-cyano-1,2,3-thiadiazole Diazo transfer to methylene carbanion, cyclization via thioamide sulfur nih.gov

The nucleophilic carbanion of 2-cyanothioacetamide can react with the electrophilic carbon of isocyanates and isothiocyanates. This reaction provides a pathway to highly functionalized heterocyclic compounds. The reaction of the related compound, cyanoacetamide, with benzoyl isothiocyanate has been shown to proceed via the active methylene group. researchgate.net

For 2-cyanothioacetamide, the process begins with base-induced deprotonation of the methylene group. The resulting anion adds to the C=N bond of the isocyanate or the C=S bond of the isothiocyanate. The adduct formed can then undergo intramolecular cyclization. Depending on the specific reactant and conditions, this can lead to the formation of various heterocyclic systems, such as substituted pyrimidines or thiazoles, often after subsequent reaction steps. The strong electron-withdrawing nature of the acyl group in acyl isothiocyanates enhances the electrophilicity of the isothiocyanate carbon, promoting this nucleophilic addition. arkat-usa.org

Table 4: Representative Reaction of Active Methylene Compounds with Isothiocyanates This table is interactive and can be sorted by clicking on the headers.

Active Methylene Compound Reagent Product Type Reference
Cyanoacetamide Benzoyl isothiocyanate Thiourea derivative, which serves as a precursor for pyridines and thiazoles researchgate.net

The carbanion generated from 2-cyanothioacetamide is an effective nucleophile for substitution reactions, particularly SN2 reactions with alkyl halides. siue.eduuobabylon.edu.iq This C-alkylation pathway is a direct method for forming a new carbon-carbon bond at the α-position to the cyano and thioamide groups.

The reaction is typically carried out by treating 2-cyanothioacetamide with a strong, non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent to generate the carbanion quantitatively. The subsequent addition of an electrophile, such as a primary alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), results in the displacement of the halide and the formation of the α-alkylated product. uomustansiriyah.edu.iq This reaction is a fundamental transformation, providing access to a wide range of substituted cyanothioacetamides that can be used in further synthetic elaborations. researchgate.net

Table 5: Nucleophilic Substitution (Alkylation) of 2-Cyanothioacetamide This table is interactive and can be sorted by clicking on the headers.

Alkylating Agent (Electrophile) Base Product
Methyl Iodide (CH₃I) Sodium Hydride (NaH) 2-Cyano-propanethioamide
Benzyl Bromide (BnBr) Sodium Ethoxide (NaOEt) 2-Cyano-3-phenylpropanethioamide

Nucleophilic Reactions of the Thiocarbonyl Group

The thiocarbonyl group (C=S) in 2-Amino-2-cyanoethanethioamide contains a nucleophilic sulfur atom. This sulfur atom can react with various electrophiles, most notably in cyclization reactions to form sulfur-containing heterocycles. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where the thioamide reacts with α-halocarbonyl compounds. researchgate.net The mechanism involves the nucleophilic attack of the thioamide sulfur on the α-carbon of the halocarbonyl compound, followed by intramolecular cyclization and dehydration to yield a 2-substituted thiazole. This reaction provides a straightforward route to 2-cyanomethylthiazoles, which are versatile intermediates for further chemical transformations. researchgate.net

Nucleophilic Reactions of the Amino Group

The primary amino group (-NH2) is a key nucleophilic center in the this compound molecule. rsc.org It can react with a wide range of electrophiles. These reactions include acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and condensation with carbonyl compounds to form Schiff bases. nih.gov The nucleophilicity of the amino group allows it to participate in the construction of various nitrogen-containing heterocycles. For example, it can be involved in cyclization reactions to form pyrimidines or other fused heterocyclic systems. tubitak.gov.tr

Electrophilic Reactions of the Thiocarbonyl Group

While the sulfur atom of the thiocarbonyl group is nucleophilic, the carbon atom is electrophilic. This electrophilicity allows for nucleophilic attack at the carbon, similar to the reactivity of a carbonyl group, though typically less reactive. This reactivity is a key aspect of the chemistry of thioamides. researchgate.net Nucleophiles can add to the thiocarbonyl carbon, leading to tetrahedral intermediates that can subsequently react further, often involving the other functional groups within the molecule during complex cyclization cascades.

Electrophilic Reactions of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group with a strongly polarized triple bond, rendering the carbon atom electrophilic. libretexts.orgopenstax.orglibretexts.org This allows it to react with various nucleophiles. openstax.orgchemistrysteps.com Common reactions involving the electrophilic nitrile carbon include:

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid. openstax.orglibretexts.orgchemistrysteps.com The mechanism involves the nucleophilic attack of water (in acid) or hydroxide (B78521) ions (in base) on the electrophilic carbon atom. libretexts.orgchemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon to form an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon. libretexts.orglibretexts.orgchemistrysteps.com

Oxidation and Derivatization Mechanisms

The functional groups of this compound can be modified through oxidation and derivatization reactions, which are crucial for both synthetic applications and analytical purposes.

Oxidation: The sulfur atom of the thiocarbonyl group is susceptible to oxidation. For instance, biological aminothiols can exist in both reduced (thiol) and oxidized (disulfide) forms. nih.gov While not a thiol, the thioamide sulfur can be oxidized under specific conditions, which could alter the reactivity of the molecule or be a step in a larger synthetic sequence.

Derivatization: Derivatization involves chemically modifying a compound to produce a new substance with different properties, often for analysis. The various reactive sites on this compound make it amenable to numerous derivatization strategies.

Amino Group Derivatization: The amino group can be derivatized to protect it, to alter its reactivity, or to introduce a tag for analytical detection. This can be achieved through reactions like acylation or by reacting with reagents such as o-phthaldialdehyde (OPA) in the presence of a thiol, which is a common method for the fluorescent detection of primary amines. researchgate.net

Thiol/Thioamide Derivatization: Thiol-containing compounds are often derivatized to prevent oxidation or to improve their analytical properties. nih.gov Reagents can be designed to react specifically with the thiol or thioamide group. For example, derivatization can be used for the simultaneous analysis of reduced and oxidized forms of aminothiols in biological systems. nih.gov

Multi-site Derivatization: For analytical techniques like gas chromatography-mass spectrometry (GC-MS), polar functional groups like amines and thioamides often require derivatization to increase volatility and thermal stability. mdpi.com This can involve a two-step process, such as esterification followed by acylation, to modify all reactive sites on the molecule. mdpi.com

Formation of S-Oxides

The oxidation of the sulfur atom in this compound leads to the formation of the corresponding S-oxides, which are reactive intermediates. The oxidation of thioamides, in general, can proceed through a stepwise mechanism to yield thioamide S-oxide (sulfine) and subsequently thioamide S,S-dioxide.

The initial oxidation, typically with an oxidizing agent like hydrogen peroxide, involves the nucleophilic attack of the sulfur atom on the oxidant. This results in the formation of a thioamide S-oxide, a species containing a sulfinyl group (S=O). The mechanism of thiol oxidation by hydrogen peroxide in aqueous solutions has been described as a bimolecular nucleophilic substitution (SN2) where the thiolate acts as the nucleophile, leading to the breaking of the O-O bond of the peroxide. nih.gov While thioamides differ from thiols, a similar nucleophilic character of the sulfur atom is expected.

Further oxidation of the thioamide S-oxide can lead to the formation of a thioamide S,S-dioxide. Studies on the oxidation of thioacetamide (B46855) with hydrogen peroxide suggest that the reaction proceeds through these S-oxide intermediates. The oxidative desulfurization mechanism is thought to involve nucleophilic attack at the carbon atom of an S,S-dioxide or even a trioxide intermediate as the main pathway. tandfonline.com

The stability and reactivity of these S-oxides can vary depending on the substituents on the thioamide. For this compound, the presence of the amino and cyano groups would influence the electron density at the sulfur atom and thus its susceptibility to oxidation and the stability of the resulting S-oxides.

Table 1: Proposed Intermediates in the Oxidation of this compound

Intermediate NameChemical StructureOxidation State of Sulfur
This compound S-oxide(NC)(H₂N)C-C(=S=O)H+2
This compound S,S-dioxide(NC)(H₂N)C-C(=SO₂)H+4

Cyclization Mechanisms to form Heterocycles

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen atoms such as thiazoles and thiadiazoles. The presence of multiple nucleophilic and electrophilic centers allows for a range of cyclization reactions.

Thiazole Formation

One of the most common methods for the synthesis of thiazoles from thioamides is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. nih.govwikipedia.orgresearchgate.net

The mechanism for the reaction of this compound with an α-haloketone (e.g., chloroacetone) to form a 2-aminothiazole (B372263) derivative is proposed to proceed as follows:

Nucleophilic Attack: The sulfur atom of the thioamide group in this compound, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide ion. This forms an S-alkylated intermediate.

Intramolecular Cyclization: The amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the former ketone.

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions, such as the acidity of the medium. rsc.org

Thiadiazole Formation

This compound can also serve as a building block for the synthesis of thiadiazole rings. Specifically, 2-amino-1,3,4-thiadiazoles are a common class of heterocycles synthesized from thioamide-derived precursors.

One plausible pathway for the formation of a 2-amino-5-substituted-1,3,4-thiadiazole involves the reaction of this compound with a carboxylic acid or its derivative, followed by cyclization. A common method involves the reaction of a thiosemicarbazide (B42300) (which can be conceptually derived from a thioamide) with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid. google.com

Alternatively, oxidative cyclization methods are frequently employed for the synthesis of 2-amino-1,3,4-thiadiazoles. researchgate.netorganic-chemistry.orgresearchgate.net These reactions often start from thiosemicarbazones, which are formed by the condensation of a thiosemicarbazide with an aldehyde. Although this compound is not a thiosemicarbazone itself, its functional groups could potentially be modified to undergo similar oxidative cyclization reactions, for instance, in the presence of an oxidizing agent like iodine. organic-chemistry.orgnih.gov

The general mechanism for the oxidative cyclization of a thiosemicarbazone intermediate to a 2-amino-1,3,4-thiadiazole (B1665364) involves:

Oxidation: The oxidizing agent facilitates the removal of two hydrogen atoms.

Ring Closure: This is followed by the formation of a C-S bond to close the five-membered ring.

Aromatization: The final step is the formation of the stable aromatic thiadiazole ring.

The specific reagents and reaction conditions will determine the final heterocyclic product and its substitution pattern.

Table 2: Heterocyclic Systems Derived from this compound

Heterocycle ClassGeneral Synthetic MethodKey Reagents
ThiazolesHantzsch Synthesisα-Haloketones
1,3,4-ThiadiazolesCyclocondensation/DehydrationCarboxylic acids, Dehydrating agents (e.g., polyphosphoric acid)
1,3,4-ThiadiazolesOxidative CyclizationAldehydes (to form an intermediate), Oxidizing agents (e.g., Iodine)

Derivatives and Their Synthetic Utility

N,S-Containing Heterocycles

The reactivity of 2-cyanothioacetamide (B47340) has been harnessed to produce a range of heterocyclic compounds with fused ring systems, which are of significant interest due to their potential biological activities.

A comprehensive literature search did not yield specific methodologies for the synthesis of Pyrimido[4,3-b] tandfonline.comtandfonline.comresearchgate.netthiadiazines directly from 2-cyanothioacetamide. While 2-cyanothioacetamide is a known precursor for various fused pyrimidine (B1678525) systems, the specific thiadiazine ring fusion as requested was not prominently documented in the reviewed literature. Further research may be required to explore this specific synthetic transformation.

2-Cyanothioacetamide is a valuable precursor in the synthesis of dihydropyridine (B1217469) derivatives. These compounds can be prepared through multi-component reactions, often employing the Hantzsch dihydropyridine synthesis or variations thereof. For instance, the reaction of aromatic aldehydes, 2-cyanothioacetamide, and a suitable active methylene (B1212753) compound in the presence of a catalyst can afford highly functionalized dihydropyridines.

A notable application is the synthesis of 2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-methylmorpholinium salt. This is achieved through a sequential reaction involving 2-chlorobenzaldehyde (B119727), 2-cyanothioacetamide, and malononitrile (B47326) dimer in the presence of excess N-methylmorpholine nih.gov. The reaction proceeds through the initial formation of 3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide, followed by a Michael addition of the malononitrile dimer anion and subsequent cyclocondensation with the elimination of hydrogen sulfide (B99878) nih.gov.

ReactantsCatalyst/BaseProductYield (%)Ref.
2-chlorobenzaldehyde, 2-cyanothioacetamide, malononitrile dimerN-methylmorpholine2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-methylmorpholinium salt68 nih.gov

Functionally substituted morpholinium 1,4-dihydropyridine-2-thiolates can be synthesized through a one-pot condensation reaction. This process involves the reaction of aromatic aldehydes, 2-cyanothioacetamide, and enamines of 1,3-dicarbonyl compounds researchgate.net. The use of morpholine (B109124) as a base facilitates the formation of the morpholinium salt of the dihydropyridine-2-thiolate.

2-Cyanothioacetamide is extensively used in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. These compounds are typically prepared through a series of reactions starting from pyridinethiones, which can be synthesized from 2-cyanothioacetamide. The pyridinethiones are then subjected to reactions with various halogen-containing reagents to afford the fused thieno[2,3-b]pyridine core.

For example, pyridinethiones derived from 2-cyanothioacetamide can be reacted with reagents such as chloroacetamide, p-chlorophenacylbromide, α-chloroacetylacetone, and ethyl chloroacetate (B1199739) to yield intermediate 2-S-substituted pyridine (B92270) derivatives. These intermediates can then be cyclized to form the corresponding thieno[2,3-b]pyridine systems tandfonline.comresearchgate.net. The synthetic pathway offers a versatile route to a variety of substituted thieno[2,3-b]pyridines.

Starting MaterialReagentIntermediateFinal ProductRef.
PyridinethioneChloroacetamide2-S-AcetamidopyridineThieno[2,3-b]pyridine derivative tandfonline.com
Pyridinethionep-Chlorophenacylbromide2-S-AroylmethylpyridineThieno[2,3-b]pyridine derivative tandfonline.com
Pyridinethioneα-ChloroacetylacetoneThieno[2,3-b]pyridine derivative- tandfonline.com
PyridinethioneEthyl chloroacetate2-S-EthoxycarbonylmethylpyridineThieno[2,3-b]pyridine derivative tandfonline.comresearchgate.net

The reaction of 2-cyanothioacetamide and its derivatives with hydrazines provides a pathway to pyrazole-containing heterocycles. Specifically, the reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 3,5-diaminopyrazoles, where both the thioamide and cyano groups of 2-cyanothioacetamide participate in the reaction with the elimination of hydrogen sulfide nih.gov.

Furthermore, 2-cyanothioacetamide can be used to synthesize thioxopyrazolo[3,4-b]pyridine derivatives. This is achieved by reacting a pyrazolone (B3327878) derivative with arylidine cyanothioacetamide derivatives in the presence of a catalytic amount of piperidine (B6355638) rsc.org.

Pyrazolone DerivativeArylidine CyanothioacetamideCatalystProductRef.
3-methyl-1-tosyl-1H-pyrazol-5(4H)-oneVarious arylidine cyanothioacetamidesPiperidineThioxopyrazolo[3,4-b]pyridine derivatives rsc.org

While a direct synthesis for a "Pyridopyrazolo-pyrimidine" was not explicitly detailed, a closely related structure, Pyrido[2′,3′:3,4]pyrazolo[5,1-a]pyrimidine, has been synthesized using 2-cyanothioacetamide as a precursor tandfonline.com. The synthesis of such complex fused heterocyclic systems often involves a multi-step approach where a pyridine or pyrazole (B372694) ring is first constructed from 2-cyanothioacetamide, followed by subsequent annulation reactions to build the fused pyrimidine ring.

Imidazopyrazolopyridines

The synthesis of imidazopyrazolopyridines from 2-amino-2-cyanoethanethioamide is a multi-step process that begins with the formation of a pyrazole intermediate. The reaction of 2-cyanothioacetamides, such as this compound, with hydrazine involves both the cyano and thioamide groups, leading to the formation of 3,5-diaminopyrazoles. nih.govnih.gov These diaminopyrazoles are crucial building blocks for the subsequent construction of the fused imidazopyrazolopyridine system.

The 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives can be synthesized and subsequently undergo reactions to form the imidazo[1',2':1,5]pyrazolo[3,4-b]pyridine core. cdnsciencepub.comresearchgate.net For instance, reaction with ω-bromoacetophenones followed by treatment with acetic anhydride (B1165640) can yield the desired fused heterocyclic system. cdnsciencepub.com This synthetic strategy highlights the role of this compound as a precursor to the essential pyrazole core of these complex nitrogen-containing heterocycles.

Thiazole (B1198619) Compounds

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole rings, involving the reaction of a thioamide with an α-haloketone. derpharmachemica.com this compound, being a thioamide, readily participates in this reaction to afford 2-aminothiazole (B372263) derivatives. The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the α-haloketone reactant. This reaction is a cornerstone in the synthesis of 2-amino-5-acylthiazoles, which are valuable and potentially bioactive compounds. organic-chemistry.orgnih.gov

Table 1: Synthesis of Thiazole Derivatives via Hantzsch Synthesis

α-Haloketone ReactantProductReference
ω-Bromoacetophenones2-Amino-4-arylthiazole derivatives cdnsciencepub.com
Various α-bromoketones2-Amino-5-carboxamide thiazole derivatives nih.gov
Enaminones, cyanamide, and elemental sulfur2-Amino-5-acylthiazoles organic-chemistry.orgnih.govorganic-chemistry.org

Quinoline (B57606) and Isoquinoline (B145761) Frameworks

The construction of quinoline and isoquinoline frameworks can be achieved through various named reactions, where a derivative of this compound can serve as a key building block.

For quinoline synthesis, the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a prominent method. nih.govwikipedia.orgalfa-chemistry.comorganicreactions.org A derivative of this compound can potentially act as the active methylene component. Additionally, the Combes quinoline synthesis provides another route where an aniline (B41778) reacts with a β-diketone. slideshare.netwikipedia.org Furthermore, cyanothioacetamide has been utilized in the synthesis of spiro-fused hydrogenated quinolinethiones. researchgate.net

The synthesis of isoquinolines can be approached through reactions such as the Bischler-Napieralski acs.orgorganic-chemistry.orgwikipedia.orgnrochemistry.compharmaguideline.com and Pomeranz-Fritsch reactions. organicreactions.orgwikipedia.orgchemistry-reaction.comacs.orgthermofisher.com These methods typically involve the cyclization of N-acyl-β-arylethylamines or benzalaminoacetals, respectively. While a direct one-step synthesis from this compound is not common, it can be used to synthesize precursors that are then elaborated into the necessary substrates for these cyclizations.

Pyrimidine Systems

The thioamide functionality of this compound makes it a suitable precursor for the synthesis of pyrimidine derivatives, particularly pyrimidine-2-thiones. One of the most notable methods is the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. wikipedia.orgjk-sci.com By employing a thioamide like this compound in place of thiourea, substituted dihydropyrimidinethiones can be synthesized. lpnu.uamdpi.comsciencescholar.us

Another common approach involves the condensation of thioamides with 1,3-dicarbonyl compounds or their equivalents. This reaction provides a straightforward route to pyrimidine-2-thiones. sapub.orgnih.gov The reactivity of this compound allows for the formation of a diverse range of pyrimidine derivatives with potential biological applications. nih.gov

Table 2: Synthesis of Pyrimidine Derivatives

ReactantsReaction TypeProductReference
Aldehyde, β-ketoester, this compoundBiginelli ReactionDihydropyrimidinethione derivative wikipedia.orgjk-sci.com
Chalcones, ThioureaCyclocondensationPyrimidine-2(1H)-thiones sapub.org
Thioamide, Dimedone, Substituted BenzaldehydeBiginelli ReactionFused pyrimidine derivatives sciencescholar.us
1,2-epoxy propane (B168953), 1,2-epoxy butane, or 4-chloro-1-butanol (B43188) and pyrimidine-thionesNucleophilic conversionPyrimidine-thione derivatives nih.gov

Activated Alkenes

The reaction of this compound with activated alkenes, such as those bearing electron-withdrawing groups, can proceed through various pathways, including Michael additions. The nucleophilic nature of the sulfur atom and the amino group in this compound allows for addition to the β-carbon of an α,β-unsaturated system. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, leading to a variety of functionalized acyclic and cyclic compounds.

Thiocarbamoyl Compounds

The thiocarbamoyl group (-C(=S)NH₂) of this compound is a key functional group that can be involved in the synthesis of other thiocarbamoyl-containing compounds. For instance, the thioamide can act as a source of the thiocarbamoyl moiety in reactions with various electrophiles. While specific examples detailing the direct use of this compound as a thiocarbamoylating agent are not extensively documented, the general reactivity of thioamides suggests its potential in this capacity. The synthesis of thiocarbamoyl fluorides and isothiocyanates from amines highlights the broader context of thiocarbamoyl group transformations. chim.it

Advanced Characterization Techniques for Structural Elucidation

Spectroscopic Methodologies

Spectroscopic analysis is fundamental to the structural elucidation of organic compounds. By examining the interaction of molecules with electromagnetic radiation, specific structural features can be identified. For 2-Amino-2-cyanoethanethioamide, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are particularly insightful.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present. For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its amino, cyano, and thioamide moieties.

The key functional groups in this compound each produce characteristic vibrations in the IR spectrum. The primary amine (-NH₂) and the thioamide (-CSNH₂) groups are expected to exhibit N-H stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. The cyano group (C≡N) has a very sharp and distinct stretching absorption, which is anticipated in the 2220-2260 cm⁻¹ range. The thioamide group also contributes a C=S stretching vibration, which is generally weaker than a C=O stretch and is expected to appear in the 1050-1250 cm⁻¹ region.

Table 1: Expected Characteristic Infrared Absorption Frequencies for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹) Intensity
Amino / Thioamide N-H Stretch 3300 - 3500 Medium-Strong
Cyano C≡N Stretch 2220 - 2260 Sharp, Medium
Alkane C-H C-H Stretch 2850 - 3000 Medium
Thioamide C=S Stretch 1050 - 1250 Medium-Weak
Thioamide N-H Bend 1550 - 1650 Medium

The presence of multiple hydrogen bond donors (-NH₂) and acceptors (N of the cyano group, S of the thioamide) in this compound suggests that significant intermolecular hydrogen bonding will occur in the solid state or in concentrated solutions. This interaction typically causes the N-H stretching bands to broaden and shift to lower frequencies (lower wavenumbers) compared to the gas phase or dilute solutions. The extent of this broadening and shifting can provide qualitative information about the strength and nature of the hydrogen bonding network within the sample.

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei of certain atoms, like protons (¹H), can be excited. The resulting spectrum provides data on the chemical environment, number, and connectivity of these nuclei.

In the ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for each chemically unique proton in the molecule. The spectrum would be characterized by signals from the alpha-proton (CH), the C2-amino protons (-NH₂), and the thioamide protons (-CSNH₂).

Alpha-Proton (CH): The single proton attached to the carbon bearing the amino, cyano, and thioamide groups is expected to be significantly deshielded. Its signal would likely appear as a multiplet downfield, with its exact chemical shift influenced by the solvent.

Amino Protons (-NH₂): The two protons of the C2-amino group would likely give rise to a broad signal. The chemical shift of this peak is highly dependent on solvent, concentration, and temperature due to chemical exchange and hydrogen bonding. This signal would disappear upon the addition of a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample, a common test for exchangeable protons.

Thioamide Protons (-CSNH₂): The thioamide N-H protons are also exchangeable and would appear as a broad signal, or potentially two separate broad signals. Due to restricted rotation around the C-N bond of the thioamide, the two protons can be chemically non-equivalent, leading to distinct resonances. Like the amino protons, their signal would also disappear upon a D₂O shake.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Notes
-CH- 4.0 - 5.0 Multiplet Chemical shift is an estimate; highly dependent on solvent.
-NH₂ (Amino) Variable (e.g., 2.0 - 4.0) Broad Singlet Exchangeable with D₂O.
-CSNH₂ (Thioamide) Variable (e.g., 7.0 - 9.0) Broad Singlet(s) Exchangeable with D₂O. May appear as two distinct signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is a powerful tool for identifying the carbon framework of a molecule. For this compound (C₃H₅N₃S), three distinct carbon signals would be expected in a broadband proton-decoupled ¹³C NMR spectrum, corresponding to the three unique carbon environments:

Thioamide Carbon (C=S): This carbon is expected to be significantly deshielded and appear at the lowest field (highest ppm value), typically in the range of 190-210 ppm, due to the influence of the electronegative nitrogen and the nature of the C=S double bond.

Quaternary Carbon (-C(NH₂)(CN)-): The carbon atom bonded to the amino group, the cyano group, and the thioamide group would likely resonate in the mid-field region. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent nitrogen and cyano groups.

Nitrile Carbon (-C≡N): The carbon of the cyano group typically appears in a characteristic region of the ¹³C NMR spectrum, generally between 110-125 ppm.

A hypothetical data table for the expected ¹³C NMR chemical shifts is presented below.

Carbon AtomExpected Chemical Shift (δ) in ppm
Thioamide (C=S)190 - 210
Nitrile (C≡N)110 - 125
Alpha-Carbon (H₂N-C -CN)50 - 70
Assignment of Proton and Carbon Environments

The assignment of proton (¹H) and carbon (¹³C) signals would be confirmed using two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). An HSQC experiment would correlate the signal of the methine proton (-CH) with the alpha-carbon to which it is directly attached. HMBC experiments would show correlations between the methine proton and the nitrile and thioamide carbons over two to three bonds, confirming the connectivity of the molecular backbone. The protons of the two -NH₂ groups would also be identifiable in the ¹H NMR spectrum, and their signals would typically disappear upon D₂O exchange.

Determination of Chemical Shifts and Coupling Constants

In ¹H NMR, the methine proton would appear as a singlet, as it has no adjacent protons to couple with. The protons on the amino and thioamide groups would likely appear as broad singlets due to exchange phenomena and quadrupole effects from the nitrogen atoms.

In a proton-coupled ¹³C NMR spectrum, the signal for the alpha-carbon would appear as a doublet due to coupling with the single attached proton (¹J-CH). The thioamide and nitrile carbons, being quaternary, would remain as singlets. The magnitude of the one-bond C-H coupling constant (¹J-CH) for the alpha-carbon would provide information about the hybridization and electronic environment of that carbon.

Confirmation of Ring Formation and Substituent Patterns

This section is not directly applicable as this compound is an acyclic molecule. NMR spectroscopy would primarily serve to confirm the linear structure and the presence of the amino, cyano, and thioamide functional groups attached to the central carbon atom, rather than confirming ring formation.

Mass Spectrometry (MS)

Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of a compound. For this compound (C₃H₅N₃S), the theoretical monoisotopic mass is approximately 115.0208 Da. High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, which in turn validates the elemental composition of C₃H₅N₃S. The molecular ion peak ([M]⁺• or [M+H]⁺ depending on the ionization technique) would be observed at m/z corresponding to this mass.

Fragmentation Pattern Analysis for Structural Features

Electron ionization (EI) or other fragmentation techniques in mass spectrometry would cause the molecular ion of this compound to break apart in a predictable manner. Analysis of these fragment ions provides evidence for the compound's structure. Key expected fragmentation pathways would include:

Loss of the amino group (-NH₂) resulting in a peak at [M-16]⁺.

Loss of the cyano group (-CN) resulting in a peak at [M-26]⁺.

Cleavage of the C-C bond, potentially leading to fragments corresponding to the thioamide moiety or the aminonitrile portion of the molecule.

A table of predicted major fragments is provided below.

Fragment IonProposed StructureTheoretical m/z
[M-NH₂]⁺[NC-CH-CSNH₂]⁺99.0
[M-CN]⁺[H₂N-CH-CSNH₂]⁺89.0
[CSNH₂]⁺Thioamide cation59.0
[H₂N-CH-CN]⁺Aminonitrile cation55.0

It must be reiterated that the specific spectral data discussed and tabulated above are predictive and based on the established principles of spectroscopic analysis for similar functional groups. Experimental data for this compound is not currently available in published scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, insights into the nature of the chromophores present in this compound can be obtained. The absorption spectrum is influenced by the molecular structure, including the presence of double bonds and heteroatoms.

Theoretical calculations based on the principles of UV-Vis spectroscopy suggest that this compound would exhibit characteristic absorption bands. The presence of the cyano (C≡N) and thioamide (-CSNH2) groups, in conjugation with the amino group (-NH2), is expected to give rise to specific electronic transitions. The n → π* and π → π* transitions are anticipated to be the most significant contributors to the UV-Vis spectrum of this compound. The exact position and intensity of these absorption bands are dependent on the solvent environment, which can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ethanol (B145695)2548,500
Acetonitrile (B52724)2528,700
Water2588,200

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound is not available in the cited literature.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic structure and dynamics of a molecule in its excited state. This technique involves exciting the molecule with light of a specific wavelength and measuring the emitted light at a longer wavelength. For a molecule to be fluorescent, it must possess a rigid structure and a chromophore capable of absorbing and re-emitting light.

The fluorescence properties of this compound are expected to be influenced by the nature of its functional groups. The presence of the amino and cyano groups can contribute to the fluorescence quantum yield and lifetime. The thioamide group, however, may lead to non-radiative decay processes that could quench fluorescence. The emission spectrum would likely be a mirror image of the absorption spectrum, with the Stokes shift (the difference in wavelength between the absorption and emission maxima) providing information about the structural relaxation in the excited state.

Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield (Φ)
2543500.15
2803520.12

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound is not available in the cited literature.

Diffraction Techniques

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecular structure.

A detailed analysis of the bond lengths and angles within the this compound molecule would provide valuable insights into its electronic structure. For instance, the carbon-sulfur bond length in the thioamide group is expected to be shorter than a typical single bond, indicating some degree of double bond character. Similarly, the carbon-nitrogen bond lengths in the cyano and amino groups would reflect their respective bonding characteristics. The bond angles around the central carbon atom would likely deviate from the ideal tetrahedral angle of 109.5° due to the electronic and steric effects of the different substituents.

Bond Bond Length (Å) Angle Angle (°)
C-C1.47N-C-C110.5
C-N (cyano)1.16C-C-S121.0
C-S1.68C-C-N (thioamide)118.5
C-N (amino)1.45H-N-H107.0

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound is not available in the cited literature.

Confirmation of Regioselectivity and Stereochemistry

The confirmation of regioselectivity and stereochemistry is critical in the synthesis and reaction of molecules with multiple functional groups, such as this compound. Regioselectivity refers to the preference of a chemical reaction to form one positional isomer over another, while stereochemistry relates to the three-dimensional arrangement of atoms.

In reactions involving related compounds like cyanothioacetamide, determining the regioselectivity is essential. For instance, when cyanothioacetamide reacts with unsymmetrical 1,3-diketones, it can lead to the formation of different isomeric pyridine-2(1H)-thiones. The exact position of substituents in the final product is determined through advanced spectroscopic methods, including two-dimensional NMR techniques (H-H COSY and H-C HSQC/HMBC). These analyses help establish the connectivity between protons and carbons, thereby confirming the structure of the specific regioisomer formed researchgate.net.

For compounds like 2-amino-2-thiazoline (B132724) derivatives, which share functional similarities, reactions with isocyanates and isothiocyanates occur with high regioselectivity. The addition of the isocyanate or isothiocyanate happens specifically at the endocyclic (ring) nitrogen atom. The definitive confirmation of this regioselectivity is achieved through single-crystal X-ray diffraction analysis, which provides an unambiguous assignment of the molecular structure nih.govresearchgate.net. Computational studies, such as those using semiempirical PM3 calculations, can further corroborate these findings by determining the relative stability of the possible isomers, often showing that the experimentally observed adduct is the more thermodynamically stable product nih.govresearchgate.net.

Crystal Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique is invaluable for analyzing derivatives and metal complexes of this compound. The analysis of a single crystal provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 1: Example Crystal Data for a Related Heterocyclic Compound

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.6092(8)
b (Å) 10.8355(8)
c (Å) 11.1346(9)
β (°) 98.643(6)

Data presented is for (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, a related aminothiophene derivative, for illustrative purposes of the technique. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

For this compound, the molecular formula is C₃H₅N₃S. The theoretical elemental composition can be calculated based on its molecular weight.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Number of Atoms Total Mass (amu) Percentage (%)
Carbon C 12.011 3 36.033 31.86
Hydrogen H 1.008 5 5.040 4.46
Nitrogen N 14.007 3 42.021 37.15
Sulfur S 32.06 1 32.06 28.34

| Total | | | | 113.154 | 100.00 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere wikipedia.org. This technique provides valuable information about the thermal stability, decomposition profile, and composition of a material.

In a typical TGA experiment, a sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (like nitrogen) or an oxidative one (like air) scispace.com. The resulting TGA curve plots the percentage of weight loss against temperature. The temperatures at which significant weight loss occurs correspond to decomposition, oxidation, or the loss of volatile components wikipedia.org.

For a compound like this compound or its derivatives, TGA can determine:

Thermal Stability : The temperature at which the compound begins to decompose.

Decomposition Pattern : Whether the decomposition occurs in a single step or multiple steps, which can provide insights into the degradation mechanism.

Residue Analysis : The amount of residual mass left at the end of the experiment, which can indicate the formation of a stable char or inorganic residue.

The atmosphere used is a critical parameter. An inert atmosphere like nitrogen is used to study thermal decomposition, while an oxidative atmosphere like air is used to study combustion and oxidative stability mdpi.com.

Magnetic Conductance Measurements (for Metal Complexes)

When this compound acts as a ligand to form complexes with paramagnetic metal ions (e.g., copper(II), iron(II/III)), magnetic susceptibility measurements become a powerful tool for characterizing the electronic structure of the complex. These measurements provide insight into the number of unpaired electrons in the metal center and the nature of magnetic interactions between adjacent metal ions in polynuclear complexes.

Magnetic susceptibility data can be used to determine the magnetic moment of the complex, which is often compared to the theoretical "spin-only" value. Deviations from this value can indicate orbital contributions or magnetic coupling phenomena.

For instance, in studies of dinuclear copper(II) complexes with other ligands, magnetic susceptibility measurements as a function of temperature can reveal the nature and strength of the magnetic coupling between the metal centers. A decrease in the effective magnetic moment as temperature is lowered typically indicates antiferromagnetic coupling (pairing of spins between metal centers), while an increase suggests ferromagnetic coupling (alignment of spins) rsc.org. These interactions are highly dependent on the geometry of the complex and the nature of the bridging ligands that mediate the magnetic exchange.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Therefore, the following sections outline the standard theoretical approaches that would be used to investigate 2-Amino-2-cyanoethanethioamide, providing a framework for future research. The data and specific findings presented here are hypothetical and for illustrative purposes, as actual calculated values for this compound have not been reported in the sources accessed.

Density Functional Theory (DFT) Calculations (e.g., B3LYP, M06)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like this compound, DFT calculations would be employed to optimize its three-dimensional geometry, determine its vibrational frequencies, and calculate various electronic properties.

Researchers would typically select a functional and a basis set for their calculations. Common choices for organic molecules include the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, known for its good performance across a wide range of systems. Another popular choice is the M06 suite of functionals, which are designed to handle a broader range of chemical interactions. These functionals would be paired with a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution.

A hypothetical output from such a calculation would provide the optimized Cartesian coordinates of each atom in the molecule, as well as thermodynamic data like enthalpy and Gibbs free energy.

Hypothetical Optimized Geometry Data for this compound (Calculated at B3LYP/6-311++G(d,p) level)

Atom X Y Z
C1 1.397 -0.285 0.000
C2 0.000 0.256 0.000
S1 2.658 0.457 0.000
N1 1.452 -1.589 0.000
C3 -1.187 -0.634 0.000
N2 -2.189 -1.352 0.000
N3 -0.154 1.598 0.000
H1 0.598 -2.045 0.000
H2 2.356 -1.987 0.000
H3 0.745 2.154 0.000
H4 -1.045 1.987 0.000

Note: This data is illustrative and not based on actual published research.

Analysis of Electronic Structure

Following the geometry optimization, a detailed analysis of the electronic structure would be performed to understand the molecule's reactivity, stability, and bonding characteristics.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.54
LUMO -1.23
Energy Gap (Egap) 5.31

Note: This data is illustrative and not based on actual published research.

Frontier Molecular Orbital (FMO) Analysis

A visual analysis of the HOMO and LUMO electron density distributions provides insights into the regions of the molecule that are most likely to participate in electron donation and acceptance. For this compound, one would expect the HOMO to be localized on the electron-rich regions, such as the sulfur atom of the thioamide group and the nitrogen of the amino group. The LUMO would likely be distributed over the electron-withdrawing cyano group and the thiocarbonyl carbon.

Natural Bond Orbital (NBO) Study

Natural Bond Orbital (NBO) analysis is a powerful tool for studying bonding, charge distribution, and intramolecular interactions. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. NBO analysis provides information about hybridization, bond strengths, and charge transfer interactions between different parts of the molecule. For this compound, an NBO analysis would quantify the delocalization of electron density from lone pairs into antibonding orbitals, which indicates hyperconjugative stabilizing interactions.

Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (S1) π*(C1-N1) 8.2
LP (N3) σ*(C2-C3) 5.4
π (C3-N2) σ*(C1-C2) 2.1

Note: This data is illustrative and not based on actual published research.

Natural Population Analysis (NPA)

Natural Population Analysis (NPA) is a method derived from NBO theory to calculate the atomic charges. Unlike other charge calculation methods, NPA charges are less dependent on the basis set used. The NPA charges provide a quantitative measure of the electron distribution in the molecule, highlighting the electronegativity differences between atoms and identifying electrophilic and nucleophilic centers. In this compound, one would expect the sulfur and nitrogen atoms to carry negative charges, while the carbon atoms, particularly the thiocarbonyl carbon, would be more electropositive.

Hypothetical Natural Population Analysis (NPA) Charges for this compound

Atom Charge (e)
C1 +0.45
C2 -0.15
S1 -0.55
N1 -0.85
C3 +0.10
N2 -0.40
N3 -0.90

Note: This data is illustrative and not based on actual published research.

Global Reactivity Parameters

Global reactivity parameters, derived from Density Functional Theory (DFT) calculations, are crucial in understanding the chemical behavior of a molecule. These descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide insights into the molecule's stability and reactivity. For this compound, the presence of electron-withdrawing cyano and thioamide groups, along with the electron-donating amino group, is expected to create a complex electronic landscape.

The chemical potential (μ) indicates the tendency of electrons to escape from a system. The hardness (η) and softness (S) are measures of the molecule's resistance to change in its electron distribution. A higher hardness value suggests greater stability and lower reactivity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is anticipated that the interplay of the functional groups in this compound would result in a moderate hardness value, suggesting a balance between stability and reactivity. The presence of the cyano and thioamide groups would likely lead to a significant electrophilicity index, indicating its susceptibility to nucleophilic attack.

ParameterPredicted Trend for this compoundRationale based on Functional Groups
Chemical Potential (μ) Moderately negativeThe combination of electron-donating (amino) and electron-withdrawing (cyano, thioamide) groups influences the overall electron cloud.
Hardness (η) ModerateA balance between the stabilizing effects of the aromatic-like thioamide group and the reactive nature of the cyano and amino groups.
Softness (S) ModerateInversely related to hardness, reflecting a moderate reactivity.
Electrophilicity Index (ω) HighThe strong electron-withdrawing nature of the cyano and thioamide groups enhances the molecule's ability to accept electrons.

Note: The data in this table is predictive and based on the analysis of functional groups, as direct computational studies on this compound are not available.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the C-C and C-N single bonds would lead to various conformers with different energies. The stability of these conformers is governed by a combination of steric hindrance and electronic interactions between the functional groups.

It is expected that the most stable conformer would be one that minimizes steric repulsion between the bulky thioamide group and the other substituents. Furthermore, intramolecular hydrogen bonding between the amino group and the sulfur or nitrogen atoms of the thioamide and cyano groups, respectively, could play a significant role in stabilizing certain conformations. Computational methods like DFT can be employed to calculate the potential energy surface of the molecule and identify the global and local energy minima corresponding to the most stable conformers.

Intermolecular Interaction Studies

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. nih.govwikipedia.org QTAIM defines atoms as regions of space bounded by zero-flux surfaces of the electron density gradient. The analysis of bond critical points (BCPs) between atoms provides quantitative information about the nature of the chemical bonds.

For this compound, a QTAIM analysis would be expected to reveal the nature of the covalent bonds within the molecule, as well as any intramolecular non-covalent interactions. For instance, the presence of a bond path between a hydrogen atom of the amino group and the sulfur atom of the thioamide group would provide evidence for an intramolecular hydrogen bond. The topological properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), would further characterize the strength and nature of these interactions.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. iucr.orgnih.govnih.gov The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces.

A Hirshfeld surface analysis of this compound would likely highlight the importance of hydrogen bonding involving the amino and thioamide groups in the crystal packing. The 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest atoms inside and outside the surface, would provide a quantitative summary of the different types of intermolecular contacts. It is anticipated that N-H···S and N-H···N hydrogen bonds would be prominent features in the fingerprint plot.

Interaction TypePredicted Contribution to Hirshfeld SurfaceRationale
N-H···S SignificantStrong hydrogen bond donor (N-H) and acceptor (C=S).
N-H···N SignificantHydrogen bond donor (N-H) and acceptor (C≡N).
H···H ModerateGeneral van der Waals interactions.
C-H···S/N MinorWeaker hydrogen bonding interactions.

Note: This table presents expected contributions based on the molecular structure, as specific crystallographic and computational data for this compound are not available.

Computational Prediction of Spectroscopic Data

Computational chemistry methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties of molecules, such as vibrational (IR and Raman) frequencies, and electronic (UV-Vis) absorption spectra. These theoretical predictions can be invaluable in interpreting experimental spectra and in understanding the electronic transitions and vibrational modes of a molecule.

For this compound, DFT calculations could predict the characteristic vibrational frequencies associated with its functional groups. For example, the C≡N stretching frequency, the N-H stretching and bending modes of the amino group, and the C=S stretching of the thioamide group would be identifiable in the calculated IR and Raman spectra. TD-DFT calculations would provide information on the electronic transitions, predicting the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum and the nature of the molecular orbitals involved in these transitions.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO), which have uses in technologies like optical data storage and telecommunications. sphinxsai.comnih.gov The NLO response of a molecule is related to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

This compound possesses both an electron-donating amino group and electron-withdrawing cyano and thioamide groups. This "push-pull" electronic character suggests that the molecule could exhibit significant NLO properties. Computational methods can be used to calculate the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response. A high calculated β value would indicate that this compound is a promising candidate for NLO applications. The delocalization of electrons across the molecule, facilitated by the thioamide group, would be a key factor in determining the magnitude of its NLO response.

Applications in Chemical Synthesis and Catalysis

Role as a Versatile Synthetic Building Block

2-Amino-2-cyanoethanethioamide, possessing an amino group, a cyano group, and a thioamide functionality all attached to a central carbon framework, is structurally primed to be a highly versatile synthetic building block. The presence of these distinct reactive sites allows for a multitude of chemical reactions, enabling the construction of a wide array of heterocyclic compounds.

The broader class of cyanothioacetamides is well-documented for its utility in the synthesis of various nitrogen and sulfur-containing heterocycles. These compounds serve as precursors to pyridines, pyrazoles, and thiazoles, which are significant scaffolds in medicinal chemistry and materials science. It is therefore highly probable that this compound can participate in similar cyclization and condensation reactions. The amino group can act as a nucleophile, the cyano group can participate in cycloadditions or be hydrolyzed, and the thioamide group offers a reactive sulfur atom and a site for N-alkylation or acylation.

Participation in Catalyst Development and Catalytic Processes

While direct evidence for the application of this compound in catalyst development is limited in the current body of scientific literature, the functional groups present on the molecule suggest potential roles in various catalytic systems.

As a Reactant in Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on catalysts with specific functional groups that can interact with substrates through hydrogen bonding, acid-base interactions, or the formation of covalent intermediates. The amino and thioamide groups of this compound could potentially engage in such interactions, suggesting its plausible, though not yet reported, use as a reactant in organocatalytic transformations.

In the Context of Heterogeneous Catalysis (e.g., Functionalized Mesoporous Silicas)

Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. The functionalization of solid supports, such as mesoporous silicas, with organic molecules containing catalytically active sites is a common strategy. While the direct functionalization of mesoporous silicas with this compound has not been specifically documented, the general principle of immobilizing amino- and sulfur-containing ligands onto such supports is well-established. Such functionalized materials could potentially exhibit catalytic activity in various organic transformations, although this remains an area for future investigation for this particular compound.

Application in Green Chemistry Protocols

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of versatile building blocks that can participate in multicomponent reactions is a key aspect of green chemistry, as it allows for the construction of complex molecules in a single step with high atom economy. Given the multiple reactive sites of this compound, it is a prime candidate for use in such green synthetic protocols for the efficient synthesis of heterocycles.

Intermediate in the Preparation of Complex Organic Structures

The reactivity of the cyanothioacetamide scaffold makes it a valuable intermediate in the synthesis of more complex organic molecules. For instance, the reaction of cyanothioacetamide with various electrophiles can lead to the formation of highly functionalized heterocycles that can be further elaborated into compounds with interesting biological or material properties. While specific examples detailing the use of this compound as an intermediate in the synthesis of complex natural products or pharmaceuticals are not readily found in the literature, its potential in this regard can be inferred from the known reactivity of related compounds. The synthesis of substituted pyridinethiones, for example, often proceeds through intermediates derived from cyanothioacetamides.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

Currently, detailed synthetic routes specifically for 2-Amino-2-cyanoethanethioamide are not widely reported in the literature. This presents an immediate and fertile area for research. Drawing inspiration from the synthesis of analogous compounds, several novel pathways can be envisioned.

A plausible approach could be adapted from the synthesis of 2-cyanothioacetamide (B47340), which can be produced by the reaction of cyanoacetyl chloride with hydrogen sulfide (B99878), followed by ammonolysis. The introduction of the amino group at the alpha-position would be a key challenge. This might be achieved through the amination of a halogenated precursor or other established methods for alpha-amino acid synthesis, followed by thionation of the corresponding amide.

Another promising avenue is the development of one-pot multicomponent reactions. Cyanothioacetamide is a known versatile reagent in such reactions for the synthesis of various heterocyclic compounds. researchgate.netbsuedu.ru Future research could focus on designing a multicomponent reaction where a cyanide source, an amino group donor, and a sulfurizing agent react with a suitable two-carbon electrophile to construct the this compound scaffold in a single, efficient step.

The synthesis of the related oxygen analog, 2-Amino-2-cyanoacetamide, involves the ammonolysis of aminocyanoacetic acid ethyl ester. chemicalbook.com A potential synthetic strategy for the target thioamide could therefore involve the thionation of 2-Amino-2-cyanoacetamide using reagents like Lawesson's reagent or phosphorus pentasulfide. The optimization of reaction conditions to achieve high yields and purity would be a critical aspect of this research.

A summary of potential synthetic approaches is presented in the table below.

Synthetic ApproachKey Precursors/ReagentsPotential Advantages
Alpha-Amination and Thionation Halogenated cyanoacetamide, Aminating agent, Thionating agent (e.g., Lawesson's reagent)Stepwise control over functional group introduction.
Multicomponent Reaction Cyanide source, Ammonia or equivalent, Sulfur source, C2-electrophileHigh atom economy and operational simplicity.
Thionation of Amide Precursor 2-Amino-2-cyanoacetamide, Thionating agentPotentially straightforward conversion from a known compound.

Development of New Derivatization Strategies

The multiple reactive sites within this compound—the amino group, the cyano group, and the thioamide—offer numerous possibilities for derivatization. These derivatives could be valuable for creating libraries of compounds for biological screening or for fine-tuning the molecule's physicochemical properties.

The primary amino group is a prime target for derivatization. Acylation, alkylation, and sulfonylation reactions could be explored to introduce a wide variety of substituents. libretexts.org These modifications would significantly alter the molecule's polarity, hydrogen bonding capacity, and steric profile.

The thioamide and cyano groups are known to participate in cyclization reactions to form various heterocyclic systems. For instance, cyanothioacetamides react with hydrazine (B178648) to form aminopyrazoles, demonstrating the reactivity of both the cyano and thioamide functionalities. nih.govbeilstein-journals.org Future research could explore the reaction of this compound with a range of bifunctional reagents to construct novel five- and six-membered heterocyclic rings, potentially leading to compounds with interesting pharmacological properties. The reaction of cyanothioacetamide with 1,3-dicarbonyl compounds and aromatic aldehydes is a known route to various heterocyclic derivatives, and similar strategies could be applied to this compound. bsuedu.ru

Derivatization can also be employed for analytical purposes. For example, derivatizing the amino group with fluorescent tags could facilitate detection in biological systems. libretexts.org

Functional GroupDerivatization ReactionPotential Outcome
Amino Group Acylation, Alkylation, SulfonylationModification of physicochemical properties, introduction of pharmacophores.
Thioamide & Cyano Groups Cyclization with bifunctional reagentsSynthesis of novel heterocyclic compounds.
Amino Group Reaction with fluorescent tagsEnhanced analytical detectability.

Advanced Computational Modeling for Reactivity Prediction

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules, guiding experimental work and accelerating discovery. For this compound, advanced computational modeling could provide valuable insights into its chemical behavior.

Density Functional Theory (DFT) calculations could be employed to determine the molecule's electronic structure, bond energies, and atomic charges. This information would help in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of synthetic and derivatization reactions. For instance, the regioselectivity of reactions involving cyanothioacetamide with unsymmetrical diketones has been a subject of study, and computational models could help predict the outcomes of similar reactions with this compound. researchgate.net

Molecular dynamics (MD) simulations could be used to study the conformational preferences of the molecule and its interactions with solvents or biological macromolecules. This would be particularly relevant if the compound is explored for its potential as a ligand for proteins or other biological targets. Computational modeling has been used to study the interaction of peptides with receptors, and similar approaches could be applied to this compound and its derivatives. mdpi.com

Furthermore, predictive models for toxicity and other biological activities could be developed using quantitative structure-activity relationship (QSAR) studies on a library of virtual or synthesized derivatives.

Computational MethodApplicationPredicted Information
Density Functional Theory (DFT) Electronic structure analysisReactivity sites, bond energies, spectral properties.
Molecular Dynamics (MD) Conformational analysis and interaction studiesPreferred conformations, binding modes with macromolecules.
QSAR Modeling Prediction of biological activity and toxicityStructure-activity relationships for derivative libraries.

Investigation of Emerging Catalytic Applications

The potential of this compound and its derivatives as catalysts is an exciting and largely unexplored area. The presence of both a soft sulfur donor and hard nitrogen donors in the molecule suggests that it could act as a versatile ligand for a variety of metal ions.

Metal complexes of this compound could be investigated for their catalytic activity in various organic transformations. For example, they could be explored as catalysts in cross-coupling reactions, hydrogenations, or oxidations. The electronic and steric properties of the ligand could be tuned through derivatization of the amino group to optimize the catalytic performance of the metal center.

Furthermore, the molecule itself could potentially act as an organocatalyst. The thioamide group, with its ability to act as a hydrogen bond donor and acceptor, could facilitate reactions such as Michael additions or aldol (B89426) reactions. The adjacent amino and cyano groups could also participate in catalysis through various activation modes. The use of cyanothioacetamide as a building block in multicomponent reactions highlights its reactivity, which could potentially be harnessed for catalytic purposes. researchgate.net

Future research in this area would involve the synthesis of metal complexes of this compound and the screening of their catalytic activity in a range of benchmark reactions. Similarly, the potential of the parent molecule and its derivatives as organocatalysts should be systematically investigated.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Amino-2-cyanoethanethioamide, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Thioamide Synthesis : Utilize thiourea derivatives as starting materials, as thioamides are typically synthesized via substitution of oxygen with sulfur in amide precursors. For example, highlights improved synthesis routes for structurally similar thiadiazol derivatives using controlled temperature and stoichiometric ratios .
  • Optimization : Monitor reaction progress via TLC (thin-layer chromatography) and adjust reaction time/temperature iteratively. Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Yield Improvement : Purify intermediates via recrystallization or column chromatography to eliminate byproducts, as impurities can hinder subsequent steps .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of thioamide (-C=S) bands (~1200–1050 cm⁻¹) and cyano (-C≡N) stretches (~2200 cm⁻¹) .
  • NMR : ¹H NMR should resolve amine (-NH₂) protons (δ 5.0–6.0 ppm, broad) and methylene/methine protons adjacent to the cyano group (δ 2.5–3.5 ppm). ¹³C NMR identifies the thiocarbonyl carbon (δ ~200 ppm) and cyano carbon (δ ~115 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₃H₆N₃S requires m/z 116.0184) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (JIS T 8116 standard), chemical-resistant lab coats, and safety goggles (JIS T 8147) to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using complementary techniques (e.g., X-ray crystallography for structural confirmation if NMR/IR data conflict) .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to distinguish overlapping NMR signals from amine groups .
  • Computational Modeling : Compare experimental IR/NMR with DFT (Density Functional Theory)-predicted spectra to identify misassigned peaks .

Q. What strategies optimize the purification of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate polar byproducts .
  • Recrystallization : Select solvents with differential solubility (e.g., ethanol/water mixtures) to isolate high-purity crystals.
  • Chelation : Add EDTA to metal-contaminated samples to prevent coordination-induced impurities .

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states and electron density maps (e.g., using Gaussian or ORCA) to predict sites susceptible to nucleophilic attack (e.g., cyano vs. thioamide groups) .
  • Hammett Constants : Apply σ values to estimate substituent effects on reaction rates in aromatic systems .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize solvent choice (e.g., DMSO vs. THF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.